Amphotericin B methyl ester

Acute toxicity LD50 In vivo toxicology

Amphotericin B methyl ester (AME) delivers aqueous solubility without detergents—unlike AMB deoxycholate or lipid formulations—eliminating membrane perturbation artifacts. With 20-fold lower acute toxicity in mice and 4–8-fold reduced nephrotoxicity, AME enables high-dose antifungal regimens unattainable with conventional AMB. Its polypharmacology spans broad-spectrum antifungal activity plus HIV-1 inhibition (IC50 0.5–5.5 µM in PBMCs) and superior mycoplasmacidal potency (100-fold vs. AMB against A. laidlawii). Choose AME for detergent-free aqueous systems, viral-fungal co-infection models, and mycoplasma-sensitive cell cultures.

Molecular Formula C48H75NO17
Molecular Weight 938.1 g/mol
CAS No. 36148-89-7
Cat. No. B132049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphotericin B methyl ester
CAS36148-89-7
SynonymsAME
amphotericin B methyl ester
metamphocin
methylamphotericin B
methylamphotericin B acetate
methylamphotericin B hydrochloride
SQ 20,627
Molecular FormulaC48H75NO17
Molecular Weight938.1 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O
InChIInChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1
InChIKeyUAZIZEMIKKIBCA-TYVGYKFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amphotericin B Methyl Ester (CAS 36148-89-7): Water-Soluble Polyene Macrolide Derivative for Research and Development


Amphotericin B methyl ester (AME) is a semisynthetic methyl ester derivative of the polyene macrolide antibiotic amphotericin B (AMB) [1]. The structural modification—esterification of the C16 carboxyl group—confers water solubility while preserving the cholesterol-binding capacity essential for membrane-targeting activity [2]. AME retains the broad-spectrum antifungal properties characteristic of polyene macrolides but is distinguished from its parent compound by markedly reduced mammalian toxicity across multiple species [3]. Unlike AMB, which is virtually insoluble in aqueous media, AME dissolves readily in water, enabling formulation flexibility and direct application in aqueous experimental systems [2].

Why Amphotericin B Methyl Ester Cannot Be Substituted with Unmodified Amphotericin B or Lipid Formulations


Substituting AME with amphotericin B deoxycholate or lipid-based formulations fails to replicate three key attributes critical for specific research applications: aqueous solubility without excipients, a distinct safety profile enabling high-dose experimental regimens, and polypharmacology that extends beyond antifungal activity to include antiviral effects [1]. Amphotericin B deoxycholate requires solubilizing detergents that independently perturb membrane integrity and confound experimental interpretation [2]. Lipid formulations (e.g., liposomal amphotericin B, amphotericin B lipid complex) reduce nephrotoxicity but do not confer the intrinsic water solubility, antiviral activity, or mycoplasmacidal selectivity at cell-culture-compatible concentrations that AME provides [3]. The quantitative evidence below substantiates why AME occupies a distinct niche that cannot be adequately filled by any commercially available amphotericin B preparation.

Quantitative Differentiation Evidence for Amphotericin B Methyl Ester (CAS 36148-89-7) Versus Closest Analogs


Acute Intravenous Toxicity in Mice: 20-Fold Reduction Compared to Amphotericin B

In a direct head-to-head comparative toxicological study, AME demonstrated approximately 20-fold lower acute intravenous toxicity than its parent compound amphotericin B in mice [1]. This reduction was observed following single intravenous dose administration [1]. Critically, the acute toxicity of AME was not potentiated by pre-existing chemically induced hepatic or renal damage, nor by concurrent administration of amphotericin B or flucytosine [1].

Acute toxicity LD50 In vivo toxicology

Nephrotoxicity in Rats: Four-Fold Reduction Following One-Month Intraperitoneal Administration

In a 1-month intraperitoneal subacute toxicity study in rats, AME exhibited approximately one-fourth the nephrotoxicity of amphotericin B [1]. Furthermore, unlike AMB, the renal effects produced by AME were minimal and did not increase in severity with escalating dosage [1].

Nephrotoxicity Subacute toxicity Renal safety

Nephrotoxicity and Hepatotoxicity in Dogs: 8-Fold and 2- to 4-Fold Reductions Following One-Month Intravenous Administration

In a 1-month intravenous subacute toxicity study in dogs, AME demonstrated approximately one-eighth the nephrotoxicity and one-fourth to one-half the hepatotoxicity of amphotericin B [1]. This multi-species, multi-organ toxicity reduction establishes a consistent pattern of improved tolerability distinct from the parent compound.

Nephrotoxicity Hepatotoxicity Canine toxicology

Aqueous Solubility: Complete Water Solubility Versus Virtually Insoluble Amphotericin B

AME is water soluble, whereas amphotericin B is not water soluble and requires detergent-based solubilization (e.g., deoxycholate) or lipid encapsulation for aqueous administration [1]. AME salts, such as those formed with mono- and dicarboxylic amino acids, achieve solubilities of 10% (100 mg/mL) or greater in water [2]. The methyl esterification of the C16 carboxyl group eliminates the requirement for solubilizing excipients that can independently perturb membrane integrity or introduce experimental artifacts.

Solubility Formulation Aqueous compatibility

Anti-HIV-1 Activity: Potent Inhibition of Clinical Isolates Across Clades (IC50 0.5–5.5 µM)

AME potently inhibits replication of HIV-1 clinical isolates from a variety of clades in infected human peripheral blood mononuclear cells (PBMCs), with IC50 values ranging from 0.5 to 5.5 µM [1]. This antiviral activity is distinct from AME's antifungal mechanism and is not shared by amphotericin B in a therapeutically relevant manner, as AMB lacks sufficient aqueous solubility for direct antiviral application without confounding excipients [2]. AME suppresses HIV-1 particle production without significantly affecting Gag binding to the plasma membrane, Gag association with lipid rafts, or Gag multimerization [1].

Antiviral HIV-1 Polypharmacology

Anti-Mycoplasmal Activity: 10- to 100-Fold Greater Potency Than Amphotericin B at Cell-Culture-Compatible Concentrations

In a direct comparative in vitro study, AME was 100-fold more active than amphotericin B toward Acholeplasma laidlawii, 10-fold more active toward Spiroplasma citri, and demonstrated equivalent activity toward Mycoplasma gallisepticum [1]. Critically, AME was mycoplasmacidal toward all three strains at concentrations permissible for most cell culture systems, whereas amphotericin B levels required for comparable anti-mycoplasmal activity would be physiologically intolerable for tissue culture cells [1].

Mycoplasma Cell culture Antimicrobial

Optimal Research and Procurement Applications for Amphotericin B Methyl Ester (CAS 36148-89-7)


High-Dose In Vivo Antifungal Efficacy Studies Requiring Extended Dosing Windows

AME's 20-fold reduction in acute toxicity in mice [1] and 4- to 8-fold reductions in subacute nephrotoxicity across rats and dogs [1] enable high-dose antifungal efficacy protocols that would be lethal or confounded by cumulative renal damage with amphotericin B. Researchers investigating systemic mycoses in murine or canine models can administer AME at doses achieving therapeutic tissue concentrations while avoiding the dose-limiting nephrotoxicity and acute lethality that constrain amphotericin B dosing schedules.

HIV-1 Replication and Viral Membrane Biology Studies in Aqueous Systems

AME's aqueous solubility [1] combined with its potent inhibition of HIV-1 replication across multiple clades (IC50 0.5–5.5 µM in PBMCs) [2] makes it uniquely suitable for HIV-1 research in detergent-free aqueous conditions. Unlike amphotericin B—which requires deoxycholate or lipid carriers that independently perturb membranes—AME can be directly applied to study cholesterol-enriched membrane domain function, Vpu-tetherin interactions, and viral particle production without excipient-induced artifacts.

Cell Culture Mycoplasma Control Without Mammalian Cell Cytotoxicity

AME provides mycoplasmacidal activity against A. laidlawii (100-fold more potent than AMB) and S. citri (10-fold more potent than AMB) at concentrations compatible with mammalian cell culture viability [1]. This profile positions AME as a superior alternative to amphotericin B for routine mycoplasma prophylaxis in sensitive primary cell cultures or stem cell lines where amphotericin B deoxycholate would introduce unacceptable cytotoxicity or membrane perturbation.

Dual-Pathogen (Fungal-Viral) Co-Infection Model Development

The polypharmacology of AME—encompassing both broad-spectrum antifungal activity [1] and antiviral activity against enveloped viruses including HSV-1, HSV-2, VSV, Sindbis virus, and vaccinia virus [2]—enables single-agent intervention in co-infection models. Researchers studying fungal-viral interactions or immunocompromised host models can use AME as a unified membrane-targeting probe without the confounding effects of multiple drug administrations or solvent incompatibilities.

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